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molecular formula C9H12 B8600731 Cyclohexane, 2-propynylidene- CAS No. 2806-45-3

Cyclohexane, 2-propynylidene-

Cat. No. B8600731
M. Wt: 120.19 g/mol
InChI Key: KDDPBZDSQZBJHB-UHFFFAOYSA-N
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Patent
US06153781

Procedure details

To a solution of 0.7 mol of sodium amide in about 700 mL of liquid ammonia was added 1-(1-propynyl)cyclohexene (0.50 mol) dropwise over 15 min with efficient stirring. A fine, white suspension of the potassium alkynylide was formed gradually. After 2 h, 200 mL of Et2O was added over a few minutes. The flask was then placed in a water bath at 40° C. When the stream of ammonia vapor had become faint, introduction of nitrogen (~500 mL/min) was started. An additional volume of 100 mL of Et2O was added. The flask was placed in an ice-water bath and ice water (~300 mL) was added to the reaction mixture over about half an hour with vigorous stirring. After dissolution of all solid material, the layers were separated and the aqueous layer was extracted twice with small portions of Et2O. The combined organic solutions was dried over MgSO4. Propynylidenecyclohexane (b.p. 55° C./10 mm Hg) was obtained in excellent yield by concentrating the ethereal solution in a water-pump vacuum (bath temperature not higher than 35° C.) and subsequently distilling the remaining liquid thorough a 30-cm Vigreaux column.
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].N.[C:4]([C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1)#[C:5][CH3:6].[K]>CCOCC>[CH:6]#[C:5][CH:4]=[C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,^1:12|

Inputs

Step One
Name
Quantity
0.7 mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(#CC)C1=CCCCC1
Name
liquid
Quantity
700 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed gradually
CUSTOM
Type
CUSTOM
Details
The flask was then placed in a water bath at 40° C
CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice-water bath
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution of all solid material
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with small portions of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions was dried over MgSO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C#CC=C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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